molecular formula C11H18N2O2 B1279683 (R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate CAS No. 274692-07-8

(R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

Cat. No. B1279683
CAS RN: 274692-07-8
M. Wt: 210.27 g/mol
InChI Key: IPLBXZOFLWOERN-VIFPVBQESA-N
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Description

(R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, also known as t-BOC-CMP, is a widely used synthetic reagent used in the synthesis of organic compounds and in the production of various pharmaceuticals, agrochemicals, and specialty chemicals. It is a versatile reagent with a wide range of applications in the synthesis of organic molecules.

Scientific Research Applications

Synthesis of Organic Compounds

This compound is used in the synthesis of a variety of organic compounds . The tert-butoxycarbonyl group can be introduced directly into these compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

2. Deprotection of tert-Butyl Carbamates, Esters, and Ethers Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers . CBZ carbamates, azetidine, benzyl and methyl esters, TBDMS, and methyl phenyl ethers are tolerated .

Conversion to Other Functional Groups

The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive .

Hydrolysis in Protic Solvent Systems

For a series of amphoteric amino acid derivatives, the ability to hydrolyze the tert-butyl ester functionality in protic solvent systems has been demonstrated . This transformation can be achieved using a continuous plug flow reactor at 120–240 °C and 15–40 min reaction times, without pH modification or additional reagents .

Selective Deprotection of tert-Butyl Esters

There is an interesting example of a selective deprotection of tert-butyl esters . This process allows for the selective removal of the tert-butyl ester group, leaving other functional groups intact .

Synthesis of Tertiary Butyl Esters

Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

properties

IUPAC Name

tert-butyl (3R)-3-(cyanomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBXZOFLWOERN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472171
Record name tert-Butyl (3R)-3-(cyanomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

CAS RN

274692-07-8
Record name 1,1-Dimethylethyl (3R)-3-(cyanomethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274692-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R)-3-(cyanomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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